molecular formula C7H9IN2O2 B3377830 Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1354704-69-0

Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B3377830
CAS No.: 1354704-69-0
M. Wt: 280.06
InChI Key: GQPJLHQOQGCXHE-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 4-position, and a methyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

    Esterification: The carboxylic acid group at the 5-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.

    Ethylation: The ethyl group at the 1-position can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be synthesized.

    Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology and Medicine

    Drug Development: The compound’s pyrazole core is a common motif in pharmaceuticals, making it a valuable scaffold for drug discovery and development.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 1-ethyl-4-bromo-1H-pyrazole-5-carboxylate: Contains a bromine atom at the 4-position.

    Methyl 1-ethyl-4-fluoro-1H-pyrazole-5-carboxylate: Features a fluorine atom at the 4-position.

Uniqueness

The presence of the iodine atom in methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity compared to its halogenated analogs

Properties

IUPAC Name

methyl 2-ethyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJLHQOQGCXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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